N-(5-iodopyridin-2-yl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(5-iodopyridin-2-yl)-2-(p-tolylthio)acetamide: is an organic compound that features a pyridine ring substituted with an iodine atom at the 5-position and an acetamide group at the 2-position Additionally, it contains a p-tolylthio group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-iodopyridin-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Iodination of Pyridine: The starting material, 2-aminopyridine, undergoes iodination at the 5-position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Acetamide: The iodinated pyridine is then reacted with acetic anhydride to form the corresponding acetamide derivative.
Thioether Formation: The final step involves the reaction of the acetamide derivative with p-tolylthiol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, while the acetamide group can undergo reduction to form the corresponding amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Coupling Products: Biaryl or aryl-alkene derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery efforts, particularly for targeting specific enzymes or receptors.
Industry:
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-iodopyridin-2-yl)-2-(p-tolylthio)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)-2-(p-tolylthio)acetamide: Similar structure but with a bromine atom instead of iodine.
N-(5-chloropyridin-2-yl)-2-(p-tolylthio)acetamide: Similar structure but with a chlorine atom instead of iodine.
N-(5-fluoropyridin-2-yl)-2-(p-tolylthio)acetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: N-(5-iodopyridin-2-yl)-2-(p-tolylthio)acetamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to different binding affinities and selectivities in biological systems.
Properties
IUPAC Name |
N-(5-iodopyridin-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2OS/c1-10-2-5-12(6-3-10)19-9-14(18)17-13-7-4-11(15)8-16-13/h2-8H,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOARSUQPXNYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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